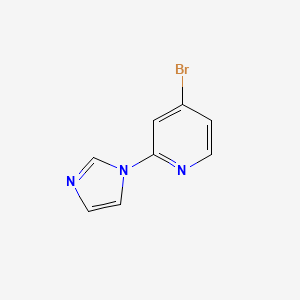

4-Bromo-2-(1H-imidazol-1-yl)pyridine

Vue d'ensemble

Description

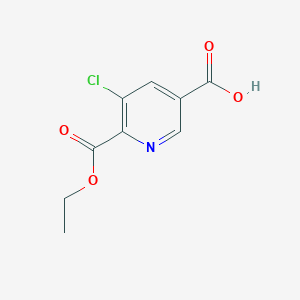

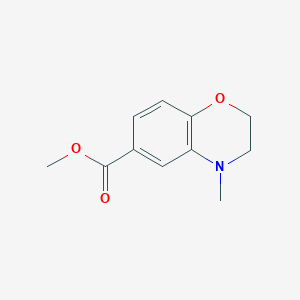

“4-Bromo-2-(1H-imidazol-1-yl)pyridine” is a chemical compound with the molecular formula C8H6BrN3. It has a molecular weight of 224.06 . This compound is a solid under normal conditions and should be stored in an inert atmosphere at temperatures between 2-8°C .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C8H6BrN3/c9-7-5-12(6-11-7)8-3-1-2-4-10-8/h1-6H . This indicates that the molecule consists of a pyridine ring attached to an imidazole ring via a carbon atom. The bromine atom is attached to the fourth carbon of the imidazole ring .Physical And Chemical Properties Analysis

“this compound” is a solid at room temperature and is highly soluble in water and other polar solvents . It should be stored in an inert atmosphere at temperatures between 2-8°C .Applications De Recherche Scientifique

Catalysis in Chemical Reactions

One of the notable applications of derivatives of 4-Bromo-2-(1H-imidazol-1-yl)pyridine is in catalysis. For example, substituted 2-pyridin-2-yl-1H-benzoimidazoles and 2-(1H-imidazol-2-yl)pyridines have been used to promote CuI-catalyzed hydroxylation of aryl bromides. This catalytic system effectively transforms both electron-rich and electronic-deficient aryl bromides into corresponding substituted phenols with good to excellent yields (贾健欢 et al., 2011).

Corrosion Inhibition

Compounds with structural similarities to this compound have been evaluated for their performance in inhibiting corrosion, particularly in the context of mild steel. Research on imidazo[4,5-b] pyridine derivatives has demonstrated their high inhibition performance, providing insights into the potential use of related compounds in this field (A. Saady et al., 2021).

Synthesis and Characterization

This compound derivatives have been synthesized and characterized in various studies. This includes the synthesis of specific chelates for time-resolved fluorescence immunoassay and the preparation of compounds as intermediates for the synthesis of biologically active compounds. These syntheses involve complex reactions and provide valuable insights into the chemical properties of these compounds (Pang Li-hua, 2009).

Surface and Structural Analysis

The title compound this compound has been structurally analyzed, revealing details about its molecular geometry and interactions. Such studies are critical in understanding the physical and chemical properties of these compounds, which can influence their applications in various fields (K. Ouari, 2015).

Safety and Hazards

The safety information for “4-Bromo-2-(1H-imidazol-1-yl)pyridine” indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, may be harmful if inhaled, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and rinsing cautiously with water for several minutes in case of contact with eyes .

Mécanisme D'action

Target of Action

4-Bromo-2-(1H-imidazol-1-yl)pyridine is a compound that contains an imidazole ring, which is known to interact with a variety of biological targets . Imidazole derivatives have been reported to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . .

Mode of Action

Imidazole derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular processes . The specific interactions and resulting changes caused by this compound remain to be elucidated.

Biochemical Pathways

Imidazole derivatives are known to affect a variety of biochemical pathways due to their broad range of biological activities

Result of Action

Imidazole derivatives have been reported to exhibit a broad range of biological activities, suggesting that they can induce a variety of molecular and cellular effects .

Propriétés

IUPAC Name |

4-bromo-2-imidazol-1-ylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrN3/c9-7-1-2-11-8(5-7)12-4-3-10-6-12/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEIOPZBBECFOOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1Br)N2C=CN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30671707 | |

| Record name | 4-Bromo-2-(1H-imidazol-1-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30671707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1142194-29-3 | |

| Record name | 4-Bromo-2-(1H-imidazol-1-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30671707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-(1H-imidazol-1-yl)propyl)-4-ethoxybenzo[d]thiazol-2-amine](/img/structure/B1390993.png)

phosphonium bromide](/img/structure/B1390995.png)

![ethyl 5-amino-1-[4-bromo-3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylate](/img/structure/B1390996.png)

![Tert-butyl [5-(hydroxymethyl)-2,2-dimethyl-1,3-dioxan-5-yl]carbamate](/img/structure/B1390999.png)

![5-chloro-4-methyl-N-(pyridin-4-ylmethyl)benzo[d]thiazol-2-amine](/img/structure/B1391000.png)